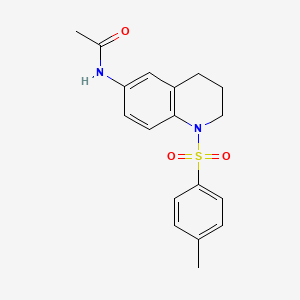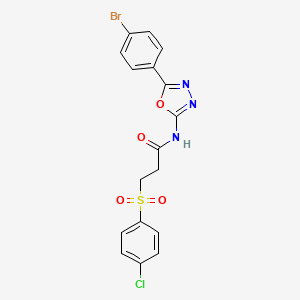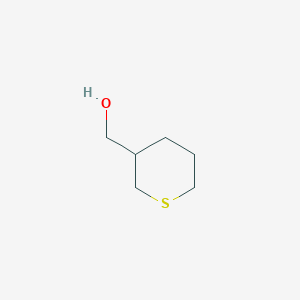
Thian-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thian-3-ylmethanol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 . It is synthesized from the reaction of thianthrene and methanol.
Molecular Structure Analysis
Thian-3-ylmethanol has a molecular weight of 132.23 . More detailed information about its molecular structure is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Thian-3-ylmethanol is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Applications De Recherche Scientifique
Metabolomics Research
Metabolomics investigates the small molecules (metabolites) present in biological systems. Thian-3-ylmethanol could serve as a valuable tool for metabolomics studies. Researchers can use it to develop analytical methods for detecting and quantifying metabolites in biological samples. Its unique structure may allow selective interactions with specific metabolites, aiding in their identification and characterization .
Chiral Separation Techniques
Chirality—the property of molecules having mirror-image isomers—plays a crucial role in drug development, environmental science, and materials science. Thian-3-ylmethanol’s chiral nature makes it interesting for chiral separation studies. Scientists can explore its enantiomeric resolution using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis. Successful separation could lead to the isolation of pure enantiomers for further investigations .
Organic Synthesis and Medicinal Chemistry
As an organic building block, thian-3-ylmethanol can participate in diverse synthetic pathways. Researchers can incorporate it into drug molecules, agrochemicals, or functional materials. Its sulfur-containing group may impart specific properties, such as bioactivity or metal coordination. Medicinal chemists might explore its potential as a scaffold for novel drug candidates .
Photophysical Studies
Thian-3-ylmethanol’s electronic structure could make it an interesting subject for photophysical investigations. Researchers can study its absorption and emission spectra, fluorescence behavior, and excited-state properties. These insights contribute to our understanding of light-matter interactions and may have applications in optoelectronics or sensors .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. Thian-3-ylmethanol’s hydrogen bonding capabilities and aromatic character could be harnessed in designing host-guest systems, molecular recognition, or self-assembled structures. Researchers might explore its inclusion in supramolecular complexes or coordination networks .
Materials Science and Surface Modification
Functionalizing surfaces with organic molecules is essential for tailoring material properties. Thian-3-ylmethanol could serve as a precursor for surface modification. By grafting it onto substrates, researchers can alter surface wettability, adhesion, or reactivity. Potential applications include biosensors, catalysis, or corrosion protection .
Safety and Hazards
Thian-3-ylmethanol has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
thian-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJQNSOLHKOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thian-3-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)

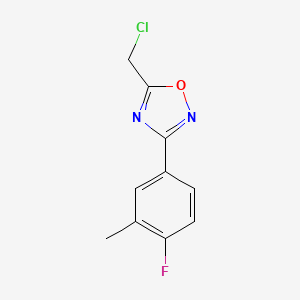
![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)
![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)
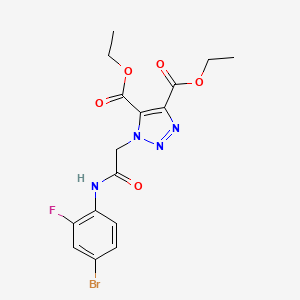
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)

